(1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine
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Description
(1E)-N-hydroxy-1-(pyridin-2-yl)heptadecan-1-imine is a useful research compound. Its molecular formula is C22H38N2O and its molecular weight is 346.559. The purity is usually 95%.
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Scientific Research Applications
Ethylene Oligomerization
Nickel(II) complexes chelated by (amino)pyridine ligands, including variations of pyridin-2-yl imine derivatives, have been explored for ethylene oligomerization. The study showed that these complexes, upon activation, could serve as catalysts to afford primarily ethylene dimers, in addition to trimers and tetramers. This application highlights the role of pyridin-2-yl imine derivatives in developing catalysts for ethylene oligomerization processes, with implications for industrial synthesis of hydrocarbons (Nyamato, Ojwach, & Akerman, 2016).
Crystal Structure Determination
Pyridin-2-yl imine derivatives have been utilized in crystal structure determination studies. For instance, the crystal structure of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine (trans-PPL9) was determined, providing insights into intermolecular interactions and potential applications in optoelectronics due to observed modifications in absorption spectra and reduction of overheating processes (Dylong et al., 2021).
Synthesis of Hydroxy-pyrrolizidines and Indolizidines
The reaction of cyclic imines, including pyridin-2-yl imine derivatives, with cyclopropenone leads to the synthesis of hydroxy-pyrrolizidines and indolizidines. These compounds have applications in synthesizing australine, alexine, and hyacinthacine type compounds, showcasing the utility of pyridin-2-yl imine derivatives in accessing complex natural product frameworks (Kondakal, Qamar, & Hemming, 2012).
Metal Ion Extraction
A new silica gel material covalently bonded with 1-(pyridin-2-yl) imine has been developed for the extraction of toxic metal ions like Hg2+, Cd2+, Pb2+, and Zn2+. This application demonstrates the potential of pyridin-2-yl imine derivatives in environmental remediation and purification technologies by facilitating the selective extraction of harmful metal ions from various matrices (Radi et al., 2013).
Properties
IUPAC Name |
(NE)-N-(1-pyridin-2-ylheptadecylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(24-25)21-18-16-17-20-23-21/h16-18,20,25H,2-15,19H2,1H3/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJSVALERQEWHQ-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=NO)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C(=N\O)/C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.